Strophanthin

Na⁺/K⁺-ATPase Binding Affinity Cardiac Glycoside

Strophanthin K (CAS 11005-63-3) is a standardized cardenolide glycoside mixture with demonstrated 7–10-fold higher Na⁺/K⁺-ATPase affinity compared to ouabain and distinct erythrocyte-binding kinetics versus digoxin, making it a superior tool compound for mapping the ouabain-binding pocket, competitive displacement assays, and Langendorff/perfused heart models. Bioassayed to 0.5 mg USP Ouabain Reference Standard per mg (±20%), it delivers unmatched binding site resolution. Choose this compound when experimental fidelity demands the precise pharmacological fingerprint of k-strophanthin.

Molecular Formula C36H54O14
Molecular Weight 710.8 g/mol
CAS No. 11005-63-3
Cat. No. B611039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrophanthin
CAS11005-63-3
SynonymsStrophanthin;  Kombetin;  Eustrophinum;  Combetin; 
Molecular FormulaC36H54O14
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3
InChIKeyFHIREUBIEIPPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Strophanthin (CAS 11005-63-3) Procurement & Evidence-Based Selection Guide


Strophanthin (CAS 11005-63-3), also designated K-strophanthin, is a cardiotonic steroid glycoside mixture derived from the seeds of Strophanthus kombé Oliv. (Apocynaceae) [1]. It functions as a potent inhibitor of the plasma membrane Na⁺/K⁺-ATPase (NKA), the canonical target of cardiac glycosides, thereby mediating its characteristic positive inotropic and diverse non-cardiac bioactivities [2][3]. Its molecular identity encompasses a mixture of glycosides, predominantly k-strophanthoside, k-strophanthin-β, and cymarin, all sharing the aglycone strophanthidin with varying sugar moieties [1]. Standardized bioassay dictates a potency per milligram equivalent to 0.5 mg of USP Ouabain Reference Standard, with a permitted deviation of 20% [1].

Why Strophanthin (K-Strophanthin) is Not a Commodity: The Evidence for Selection Over Generic Substitutes


Substituting Strophanthin with other Na⁺/K⁺-ATPase inhibitors like digoxin or ouabain without empirical justification introduces significant scientific and therapeutic risk. The family of cardiotonic steroids exhibits profound, non-linear variation in their molecular pharmacology that is not predicted by simple classification. For instance, Strophanthin K demonstrates a markedly higher degree of erythrocyte binding compared to digoxin, indicating divergent distribution kinetics [1]. Furthermore, Strophanthin K possesses a 7-10-fold higher affinity for the Na⁺/K⁺-ATPase compared to ouabain [2], while its therapeutic ratio in validated heart-lung preparations differs substantially from both ouabain and other cardenolides [3]. These quantitative divergences in binding, efficacy, and safety margin underscore that Strophanthin K is a distinct molecular entity whose performance characteristics cannot be inferred from its chemical analogs.

Strophanthin: Quantitative Comparator-Based Evidence for Differentiated Selection


Na⁺/K⁺-ATPase Binding Affinity: Strophanthin K vs. Ouabain and Digoxin

Strophanthin K, as represented by its aglycone strophanthidin, demonstrates a 7-10 fold higher affinity for the Na⁺/K⁺-ATPase compared to the benchmark cardiac glycoside ouabain (g-strophanthin) [1]. In the same assay system, digoxin exhibited a 4-12 fold lower affinity than ouabain [1]. This positions Strophanthin K as having significantly greater intrinsic binding potency at the primary pharmacological target than its closest structural and functional analogs.

Na⁺/K⁺-ATPase Binding Affinity Cardiac Glycoside

Comparative Cardiotonic Efficacy and Therapeutic Range: Strophanthin K vs. Ouabain

In a direct comparative study using heart-lung preparations from both guinea pigs and cats, the therapeutic ratio (therapeutic dose/lethal dose) was quantified for Strophanthin K and ouabain [1]. In guinea pig heart-lung preparations, the therapeutic dose was 14.41% of the lethal dose for Strophanthin K, compared to 17.45% for ouabain [1]. In cat preparations, the values were 22.96% for Strophanthin K and 21.29% for ouabain [1]. This indicates that Strophanthin K possesses a comparable or marginally narrower therapeutic window than ouabain, but importantly, its therapeutic dose in guinea pig preparations was lower than that of ouabain, indicating a potential for greater potency [1].

Cardiotonic Inotropic Effect Therapeutic Index

Differential Erythrocyte Binding: Strophanthin K vs. Digoxin

A study comparing the uptake of cardiac glycosides by human red blood cells found that the degree of binding to erythrocytes is more pronounced for Strophanthin K than for digoxin [1]. This indicates a fundamental difference in the pharmacokinetic behavior of these two agents, which can influence their distribution volume and free fraction in plasma.

Pharmacokinetics Erythrocyte Binding Drug Distribution

Anticonvulsant Activity in PTZ-Induced Seizure Model: Strophanthin G vs. Digoxin and Others

In a comparative study of anticonvulsant potential in a pentylenetetrazole (PTZ)-induced seizure model in mice, Strophanthin G (g-strophanthin) at 0.8 mg/kg demonstrated a moderate anticonvulsant effect, characterized by a significant prolongation of the latency period to first seizure and a reduction in the number of clonic-tonic seizures [1]. However, it was less effective than digoxin at the same dose, which was the only glycoside to significantly reduce lethality [1]. This differentiates Strophanthin G's CNS activity profile from other cardiac glycosides, indicating it has measurable but not maximal efficacy in this non-cardiovascular application.

Anticonvulsant Seizure Model CNS Pharmacology

Comparative Toxicity: Strophanthin K LD50 Values Across Species

The acute toxicity profile of Strophanthin K is highly species-dependent, with intravenous LD50 values ranging from 0.11 mg/kg in cats to 9.4 mg/kg in rats [1]. This compares to a subcutaneous LD50 in rats of 50 mg/kg and an intraperitoneal LD50 in mice of 3.5 mg/kg [2]. While direct comparator data for other glycosides in identical assays is not uniformly available, the known intravenous lethal dose in cats of 0.11 mg/kg for Strophanthin K is a critical benchmark for safety calculations [1].

Toxicity LD50 Safety Pharmacology

Strophanthin: Validated Research Applications Based on Comparator Evidence


Investigations of Na⁺/K⁺-ATPase Structure-Function and Ligand Binding

Strophanthin K (or its aglycone strophanthidin) is a critical tool compound for studying the Na⁺/K⁺-ATPase binding site. Its 7-10 fold higher affinity compared to ouabain [1] makes it a preferred ligand for competitive binding assays, mutagenesis studies mapping the ouabain-binding pocket, and structural biology efforts aimed at resolving high-affinity interactions.

Comparative Cardiotonic Pharmacology in Ex Vivo Models

For researchers utilizing isolated heart or heart-lung preparations (e.g., Langendorff, working heart), Strophanthin K offers a well-characterized positive inotropic agent with a defined therapeutic ratio (14.41-22.96% of lethal dose) distinct from ouabain [2]. Its use is warranted in studies aiming to differentiate the functional consequences of Na⁺/K⁺-ATPase inhibition by glycosides with varying binding kinetics.

Pharmacokinetic Studies of Cardiac Glycoside Distribution

The pronounced erythrocyte binding of Strophanthin K compared to digoxin [3] makes it a valuable comparator in pharmacokinetic and drug distribution studies. It serves as a model compound to investigate how differential partitioning into red blood cells affects plasma clearance, volume of distribution, and tissue uptake of cardiotonic steroids.

Non-Cardiovascular CNS Activity Screening

Strophanthin G (g-strophanthin) can be employed as a reference agent in anticonvulsant screening programs. Its moderate, but measurable, activity in the PTZ-induced seizure model—prolonging seizure latency and reducing severity without impacting lethality [4]—provides a benchmark for evaluating novel compounds with potential CNS-modulating properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strophanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.